5-(4-Fluorophenyl)thiophene-2-carboxylic acid

Catalog No.
S778395
CAS No.
115933-30-7
M.F
C11H7FO2S
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)thiophene-2-carboxylic acid

CAS Number

115933-30-7

Product Name

5-(4-Fluorophenyl)thiophene-2-carboxylic acid

IUPAC Name

5-(4-fluorophenyl)thiophene-2-carboxylic acid

Molecular Formula

C11H7FO2S

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)

InChI Key

YOFXYDVYMHOXSY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)F

Synthesis and Characterization:

5-(4-Fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring fused to a benzene ring. It has been synthesized through various methods, including the reaction of 4-fluorophenylacetonitrile with thiophene-2-carboxylic acid []. The resulting product can be further purified and characterized using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].

Potential Applications:

While the specific research applications of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid are not extensively documented, its structural features suggest potential in various scientific fields:

  • Organic Materials Science

    The presence of the thiophene and carboxylic acid groups suggests potential applications in the development of organic materials with tailored properties, such as organic semiconductors and optoelectronic devices [].

  • Medicinal Chemistry

    The fluorinated phenyl ring and carboxylic acid functionality could be explored for the design and development of novel bioactive molecules with specific pharmaceutical properties []. However, further research is needed to determine the specific biological activity and therapeutic potential of this compound.

  • Material Science

    The rigid and planar structure of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid could be valuable for the development of new functional materials with specific properties, such as liquid crystals or organic light-emitting diodes (OLEDs) [].

5-(4-Fluorophenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7FO2SC_{11}H_7FO_2S and a molecular weight of 222.24 g/mol. It features a thiophene ring substituted with a fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties, which include the presence of both aromatic and heterocyclic components, enhancing its reactivity and biological activity .

The reactivity of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles, making it a useful precursor in organic synthesis.

Additionally, the thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

5-(4-Fluorophenyl)thiophene-2-carboxylic acid can be synthesized through several methods, including:

  • Bromination followed by Suzuki Coupling:
    • Starting with 5-bromo-2-thiophenecarboxylic acid, it can be reacted with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst to yield the desired product.
  • Direct Carboxylation:
    • Utilizing thiophenes that are already substituted with fluorophenyl groups and subjecting them to carboxylation reactions under specific conditions.
  • Functional Group Transformations:
    • Existing derivatives of thiophene can be modified through various organic reactions to introduce the carboxylic acid functionality .

5-(4-Fluorophenyl)thiophene-2-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a building block for designing new drugs targeting various diseases.
  • Material Science: In the synthesis of conductive polymers or organic semiconductors due to its electronic properties.
  • Chemical Research: As an intermediate in organic synthesis for developing more complex molecules .

Interaction studies involving 5-(4-Fluorophenyl)thiophene-2-carboxylic acid focus on its binding affinities with various biological targets. Preliminary findings suggest that compounds with similar structures may interact effectively with enzymes or receptors involved in disease pathways. Further research is needed to clarify these interactions and their implications for drug design and therapeutic applications .

Several compounds share structural similarities with 5-(4-Fluorophenyl)thiophene-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
5-(4-Chlorophenyl)thiophene-2-carboxylic acidSimilar structure but with chlorine instead of fluorineMay exhibit different biological activities due to chlorine's properties
5-(Phenyl)thiophene-2-carboxylic acidLacks halogen substitutionPotentially lower reactivity compared to halogenated analogs
5-(3-Fluorophenyl)thiophene-2-carboxylic acidFluorine at a different positionDifferent electronic effects influencing reactivity
5-(4-Methylphenyl)thiophene-2-carboxylic acidMethyl group instead of fluorineAltered lipophilicity and possibly different biological activity

These comparisons illustrate how variations in substituents can significantly influence the chemical behavior and potential applications of thiophene derivatives .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Fluorophenyl)-2-thiophenecarboxylic acid

Dates

Modify: 2023-08-15

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